molecular formula C14H27BClNO2 B3216876 (S)-Borovaline-(-)-pinanediol-HCl CAS No. 1173167-11-7

(S)-Borovaline-(-)-pinanediol-HCl

Cat. No.: B3216876
CAS No.: 1173167-11-7
M. Wt: 287.63 g/mol
InChI Key: KVVHHYLDRUDGST-NTEAFONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Borovaline-(-)-pinanediol-HCl is a chiral organoboron compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Borovaline-(-)-pinanediol-HCl typically involves the reaction of (S)-valine with boronic acid derivatives. The process often includes the use of pinanediol as a chiral auxiliary to ensure the desired stereochemistry. The reaction conditions usually involve:

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dichloromethane (DCM).

    Catalysts: Palladium or platinum catalysts are often employed to facilitate the reaction.

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-Borovaline-(-)-pinanediol-HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible with halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boranes. Substitution reactions typically result in the formation of alkylated derivatives.

Scientific Research Applications

(S)-Borovaline-(-)-pinanediol-HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of chiral pharmaceuticals.

    Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (S)-Borovaline-(-)-pinanediol-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s boron atom can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction is crucial in its potential therapeutic applications, where it can affect various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-Borovaline-(-)-pinanediol-HCl: The enantiomer of (S)-Borovaline-(-)-pinanediol-HCl, with similar chemical properties but different biological activities.

    Boronic Acid Derivatives: Compounds like phenylboronic acid and methylboronic acid, which share the boron functional group but differ in their structural and reactivity profiles.

Uniqueness

This compound is unique due to its chiral nature and the presence of both boron and pinanediol moieties. This combination imparts specific stereochemical and electronic properties that make it valuable in asymmetric synthesis and chiral drug design.

Properties

IUPAC Name

(1S)-2-methyl-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26BNO2.ClH/c1-8(2)12(16)15-17-11-7-9-6-10(13(9,3)4)14(11,5)18-15;/h8-12H,6-7,16H2,1-5H3;1H/t9-,10-,11+,12-,14-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVHHYLDRUDGST-NTEAFONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)[C@@H](C(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733817
Record name (1S)-2-Methyl-1-[(3aR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173167-11-7
Record name (1S)-2-Methyl-1-[(3aR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Borovaline-(-)-pinanediol-HCl
Reactant of Route 2
Reactant of Route 2
(S)-Borovaline-(-)-pinanediol-HCl
Reactant of Route 3
(S)-Borovaline-(-)-pinanediol-HCl
Reactant of Route 4
(S)-Borovaline-(-)-pinanediol-HCl
Reactant of Route 5
(S)-Borovaline-(-)-pinanediol-HCl
Reactant of Route 6
(S)-Borovaline-(-)-pinanediol-HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.